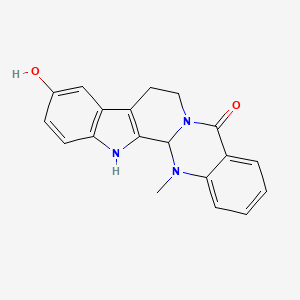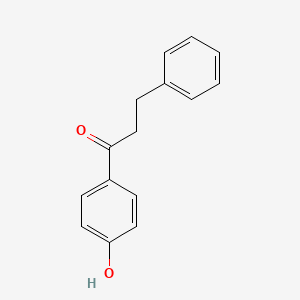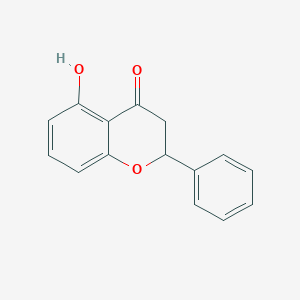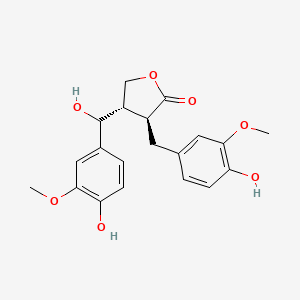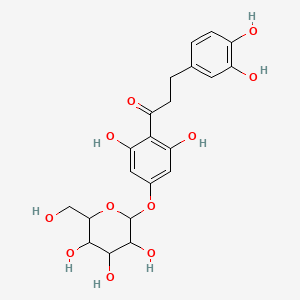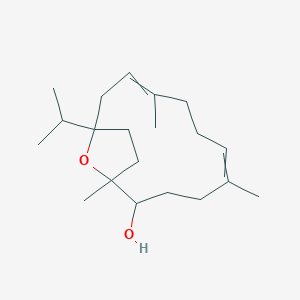
Larixol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Larixol acetate is a diterpenoid found in Larix and has transient receptor potential canonical 6 (TRPC6) inhibitory and analgesic activities . It inhibits the activity of TRPC6 and is selective for TRPC6 over TRPC3 . It also reduces mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .
Synthesis Analysis
Larixol, a labdane-type diterpenoid, is an intermediate in the synthesis of larixyl acetate . The chemistry of Larixol had a slower evolution compared to other diterpenoids .Molecular Structure Analysis
The molecular formula of Larixol acetate is C22H36O3 . It is a well-known labdane-type diterpenoid widely used in organic synthesis .Chemical Reactions Analysis
Larixol is widely used in organic synthesis . The review covers the Larixol based chemical transformations .Physical And Chemical Properties Analysis
The molecular weight of Larixol acetate is 348.52 . It is a solid substance .Aplicaciones Científicas De Investigación
Organic Synthesis
Larixol Acetate is a well-known labdane-type diterpenoid widely used in organic synthesis . It has been used in various chemical transformations .
Phytochemical Studies
Larixol Acetate has been the subject of numerous phytochemical studies . These studies have investigated new species containing Larixol Acetate .
Biological Activity Assessments
Larixol Acetate has been assessed for its biological activity . It has been found to have various biological effects .
Transient Receptor Potential Canonical 6 (TRPC6) Inhibitory Activity
Larixol Acetate has been found to inhibit the activity of TRPC6 . It is selective for TRPC6 over TRPC3 and over nine additional TRP channels .
Analgesic Activities
Larixol Acetate has been found to have analgesic activities . Intrathecal administration of Larixol Acetate reduces mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .
Practical Applications
Larixol Acetate has been mentioned in various practical applications . The details of these applications are not specified in the available literature .
Safety And Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Larixol acetate involves the conversion of Larixol to its acetate form through acetylation.", "Starting Materials": [ "Larixol", "Acetic anhydride", "Pyridine", "Methanol", "Sodium bicarbonate", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Larixol (1.0 g) in methanol (20 mL) and add pyridine (1.0 mL). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add acetic anhydride (2.0 mL) dropwise to the reaction mixture and stir for another 2 hours at room temperature.", "Step 3: Add water (20 mL) to the reaction mixture and stir vigorously. The product will precipitate out.", "Step 4: Filter the product and wash with water. Dry the product in a vacuum oven at 40°C for 2 hours.", "Step 5: Dissolve the product in a mixture of sodium bicarbonate (10 mL) and water (10 mL).", "Step 6: Acidify the solution with hydrochloric acid until the pH is around 2.", "Step 7: Extract the product with ethyl acetate (3 x 20 mL).", "Step 8: Combine the organic layers and wash with water (2 x 20 mL).", "Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 11: Collect the pure product and dry in a vacuum oven at 40°C for 2 hours.", "Step 12: Analyze the product by NMR and IR spectroscopy to confirm its identity as Larixol acetate." ] } | |
Número CAS |
4608-49-5 |
Nombre del producto |
Larixol acetate |
Fórmula molecular |
C22H36O3 |
Peso molecular |
348.52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






